Technical Whitepaper: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8)
Technical Whitepaper: 4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8)
Executive Summary
4-Chloro-2-(methoxymethyl)pyrimidine (CAS 105950-89-8) is a high-value heterocyclic building block extensively utilized in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals. Characterized by its electron-deficient pyrimidine core and the strategic placement of a methoxymethyl group at the C2 position, this compound serves as a critical electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.
Its structural utility lies in the C4-chlorine atom , which acts as a labile leaving group, allowing for the rapid construction of complex molecular architectures found in kinase inhibitors (e.g., CDK, JAK families) and antiviral agents. Furthermore, the 2-(methoxymethyl) moiety functions as a robust, lipophilic ether linkage that can modulate the pharmacokinetic profile (logP, metabolic stability) of the final drug candidate or serve as a masked precursor to a hydroxymethyl group.
Chemical Profile & Physical Properties[1][2][3][4][5][6][7]
| Property | Data |
| CAS Number | 105950-89-8 |
| IUPAC Name | 4-Chloro-2-(methoxymethyl)pyrimidine |
| Molecular Formula | C₆H₇ClN₂O |
| Molecular Weight | 158.59 g/mol |
| SMILES | COCC1=NC(=CC=N1)Cl |
| InChI Key | UQVFDJMABYSNMW-UHFFFAOYSA-N |
| Appearance | Colorless to pale yellow liquid (low melting solid) |
| Boiling Point | ~237–240 °C (Predicted at 760 mmHg) |
| Density | ~1.23 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1][2][3][4] |
| Storage | Inert atmosphere, 2–8°C (Hydrolysis sensitive) |
Synthesis & Production Technologies
The industrial synthesis of 4-Chloro-2-(methoxymethyl)pyrimidine is typically achieved through a convergent route involving the condensation of an amidine precursor with a three-carbon electrophile, followed by deoxy-chlorination.
Retrosynthetic Analysis
The pyrimidine ring is constructed via a [3+2] condensation strategy. The C2-methoxymethyl group is introduced early via 2-methoxyacetamidine , while the C4-chlorine is installed in the final step to avoid handling unstable chlorinated intermediates.
Optimized Laboratory Protocol
Step 1: Cyclocondensation
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Reagents: 2-Methoxyacetamidine hydrochloride, Ethyl 3,3-diethoxypropionate (or Sodium formylacetate equivalent), Sodium Methoxide (NaOMe).
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Solvent: Ethanol or Methanol.
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Mechanism: The amidine nitrogen attacks the ester carbonyl, followed by cyclization onto the aldehyde/acetal carbon.
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Conditions: Reflux for 4–6 hours.
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Intermediate: 2-(Methoxymethyl)pyrimidin-4(3H)-one (Tautomer: 4-hydroxy-2-(methoxymethyl)pyrimidine).
Step 2: Deoxy-chlorination
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Reagents: Phosphorus Oxychloride (POCl₃).[5]
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Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions).
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Conditions: Heat to 80–100°C for 2–4 hours.
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Workup: Quench carefully into ice water (exothermic hydrolysis of excess POCl₃), extract with Dichloromethane (DCM), and wash with NaHCO₃.
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Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Convergent synthesis route from nitrile and ester precursors to the chloropyrimidine core.
Reactivity & Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The C4 position is highly electrophilic due to the inductive electron-withdrawing effect of the ring nitrogens and the chlorine atom.
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Amination: Reacts rapidly with primary and secondary amines (e.g., piperazines, anilines) in the presence of a base (DIPEA, K₂CO₃) to form 4-aminopyrimidines. This is the primary reaction used in medicinal chemistry to attach the scaffold to a pharmacophore.
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Etherification: Reacts with alkoxides to form 4-alkoxypyrimidines.
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Suzuki-Miyaura Coupling: The C4-Cl bond can participate in Palladium-catalyzed cross-coupling reactions with boronic acids to install aryl or heteroaryl groups.
Stability of the Methoxymethyl Group
The 2-(methoxymethyl) group is generally stable under basic SNAr conditions. However, it serves as a latent hydroxymethyl equivalent :
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Deprotection: Treatment with Boron Tribromide (BBr₃) or strong Lewis acids can cleave the methyl ether, revealing the primary alcohol (2-hydroxymethyl), which can be further oxidized to a carboxylic acid or aldehyde.
Reaction Scope Diagram
Caption: Divergent reactivity profile demonstrating SNAr utility and side-chain modification potential.
Handling, Safety, and Stability
Hazard Identification (GHS)[5]
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H227: Combustible liquid.
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EUH014: Reacts violently with water (if residual POCl₃ is present) or hydrolyzes slowly to generate HCl.
Storage Protocol
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Atmosphere: Store under Argon or Nitrogen. Moisture causes hydrolysis of the C-Cl bond to the pyrimidinone.
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Temperature: Refrigerate (2°C to 8°C) for long-term stability.
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Container: Teflon-lined caps or sealed ampoules.
Applications in Drug Discovery[9]
Kinase Inhibitor Development
The 2-(methoxymethyl)pyrimidine motif is a bioisostere often used to optimize solubility and metabolic stability in kinase inhibitors.
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Case Study (General): In the development of CDK (Cyclin-Dependent Kinase) and JAK (Janus Kinase) inhibitors, the pyrimidine ring acts as the "hinge binder," forming hydrogen bonds with the kinase ATP-binding pocket. The C4-substituent extends into the solvent-exposed region, while the C2-methoxymethyl group can interact with the ribose-binding pocket or improve lipophilicity (LogD) to enhance cell permeability.
Agrochemicals
Derivatives of 4-chloro-2-(methoxymethyl)pyrimidine are intermediates in the synthesis of sulfonylurea herbicides and novel fungicides, where the pyrimidine ring provides essential receptor affinity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 105950-89-8. Retrieved from [Link]
- European Patent Office.Process for the preparation of 2-substituted-4-chloropyrimidines. (General reference to standard pyrimidine synthesis methodologies).
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Organic Syntheses. Synthesis of 2-substituted pyrimidines from amidines and beta-keto esters. Coll. Vol. 4, p. 638. Retrieved from [Link]
